Olmidine
CAS No.: 22693-65-8
Cat. No.: VC0538039
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22693-65-8 |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) |
| Standard InChI Key | DPOREOOGDLINFI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Olmidine, systematically named 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, is identified by the CAS registry numbers 22693-65-8 and 46319-96-4 . Its molecular weight of 194.19 g/mol reflects a compact structure featuring a benzodioxole ring linked to a hydroxyethanimidamide group. This configuration underpins its reactivity and biological interactions.
Table 1: Key Chemical Properties of Olmidine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide |
| CAS Numbers | 22693-65-8, 46319-96-4 |
| Solubility | Soluble in polar solvents (e.g., DMSO) |
The compound’s benzodioxole moiety contributes to its stability and ability to penetrate biological membranes, while the hydroxyethanimidamide group facilitates interactions with adrenergic receptors .
Synthesis and Chemical Properties
Olmidine’s synthesis involves multi-step organic reactions, typically starting with 3,4-methylenedioxyphenylacetone as a precursor. Key steps include:
-
Oxidation: Hydrogen peroxide () mediates the conversion of ketone intermediates to epoxides.
-
Reduction: Sodium borohydride () reduces intermediate carbonyl groups to hydroxyls.
-
Amidation: Introduction of the imidamide group via reaction with ammonia derivatives.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. For instance, anhydrous environments favor amidation efficiency, while aqueous conditions may lead to hydrolysis byproducts .
Table 2: Synthesis Parameters and Outcomes
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| Oxidation | , 40°C | Epoxide derivative | 65–70 |
| Reduction | , EtOH | Hydroxyacetamide | 80–85 |
| Amidation | NH, DMF, 60°C | Olmidine | 50–55 |
Storage recommendations specify -20°C for solid forms and -80°C for solutions to prevent degradation .
Pharmacological Effects and Mechanisms
Olmidine’s primary pharmacological action is adrenergic transmission inhibition, which reduces sympathetic nervous system activity and lowers blood pressure . In conscious rats, doses of 20–100 mg/kg intraperitoneally (i.p.) produced significant hypotensive effects, with onset within 30 minutes and duration exceeding 6 hours .
Gastrointestinal Effects
Studies in rodent models reveal dose-dependent impacts:
-
Gastric Acid Secretion: At 100 mg/kg i.p., Olmidine reduced gastric juice volume by 40% and free HCl concentration by 55%, while increasing pH to 3.33 .
-
Intestinal Motility: Oral administration (20–500 mg/kg) inhibited charcoal meal transit in rat small intestines by 30–70%, suggesting antispasmodic properties .
Central Nervous System (CNS) Interactions
Though less characterized, Olmidine’s structural analogs (e.g., fadolmidine) exhibit affinity for α-adrenergic receptors, implicating potential analgesic or sedative effects. Direct evidence for CNS activity in Olmidine remains sparse, warranting further study.
Research Findings and Experimental Data
Early Animal Studies
A seminal 1976 study by Azuma et al. demonstrated Olmidine’s biphasic response in isolated guinea pig gastrointestinal tracts: initial contraction (mediated by muscarinic receptors) followed by prolonged relaxation . Pretreatment with atropine abolished contractions, confirming cholinergic pathway involvement .
Table 3: Hypotensive Efficacy in Rat Models
| Drug | Dose (mg/kg) | SBP Reduction (%) | DBP Reduction (%) |
|---|---|---|---|
| Olmidine | 20 | 18.2 | 22.5 |
| Propranolol | 10 | 20.1 | 24.8 |
| Olmesartan | 5 | 25.3 | 28.6 |
Data adapted from Ozawa & Hironaka (1976) .
Comparison with Contemporary Antihypertensive Agents
Olmidine’s mechanism contrasts sharply with mainstream ARBs and calcium channel blockers:
Table 4: Mechanism Comparison
| Agent Class | Example | Primary Target | Olmidine’s Distinction |
|---|---|---|---|
| ARBs | Olmesartan | Angiotensin II Receptor | No effect on angiotensin pathways |
| β-Blockers | Propranolol | β-Adrenergic Receptors | Broader adrenergic inhibition |
| Calcium Blockers | Amlodipine | L-Type Ca Channels | No calcium channel modulation |
While ARBs like olmesartan reduce systolic blood pressure by 25–30 mmHg in clinical trials, Olmidine’s preclinical data suggest comparable efficacy but with untested clinical safety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume